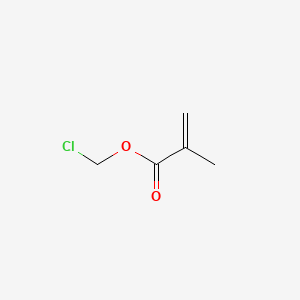
Chloromethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl methacrylate is an organic compound with the molecular formula C5H7ClO2. It is a derivative of methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group. This compound is a colorless liquid with a pungent odor and is primarily used in the production of polymers and copolymers .
準備方法
Synthetic Routes and Reaction Conditions: Chloromethyl methacrylate can be synthesized through various methods. One common method involves the reaction of methacrylic acid with formaldehyde and hydrochloric acid. This process typically requires a catalyst, such as zinc chloride, to facilitate the reaction . Another method involves the esterification of methacrylic acid with chloromethyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the acetone cyanohydrin (ACH) process. In this method, acetone reacts with hydrocyanic acid to form acetone cyanohydrin, which is then treated with sulfuric acid to produce methacrylamide sulfate. This intermediate is subsequently esterified with chloromethyl alcohol to yield this compound .
化学反応の分析
Types of Reactions: Chloromethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and carboxylic acids.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) at elevated temperatures.
Substitution Reactions: Typically carried out at ambient temperatures with a variety of nucleophiles.
Addition Reactions: Conditions vary depending on the specific reagent used.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and various industrial applications.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chloromethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in dental materials.
Industry: Used in the production of coatings, adhesives, and sealants.
作用機序
The primary mechanism of action of chloromethyl methacrylate involves its ability to polymerize and form cross-linked networks. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the polymer chains . This makes it a versatile compound for creating materials with specific properties, such as increased strength, flexibility, or biocompatibility .
類似化合物との比較
Methyl Methacrylate: Similar in structure but lacks the chloromethyl group.
Ethyl Methacrylate: Another similar compound, differing by the presence of an ethyl group instead of a chloromethyl group.
Uniqueness: Chloromethyl methacrylate is unique due to the presence of the chloromethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it particularly valuable in applications requiring specific chemical modifications .
特性
CAS番号 |
27550-73-8 |
|---|---|
分子式 |
C5H7ClO2 |
分子量 |
134.56 g/mol |
IUPAC名 |
chloromethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)5(7)8-3-6/h1,3H2,2H3 |
InChIキー |
JNNKWUPPLJTSSJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


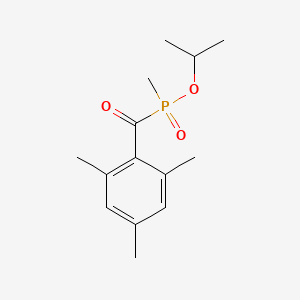
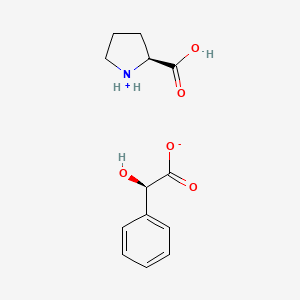

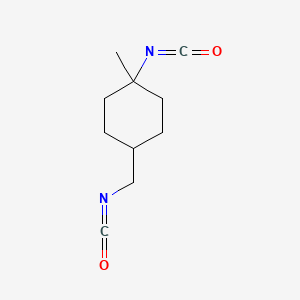
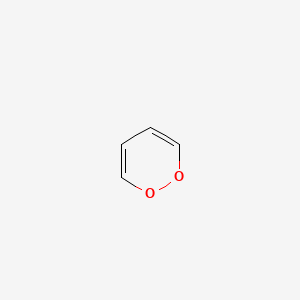
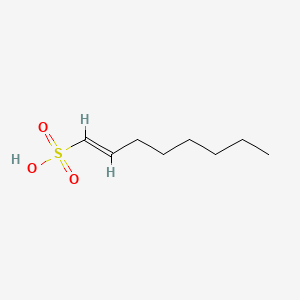
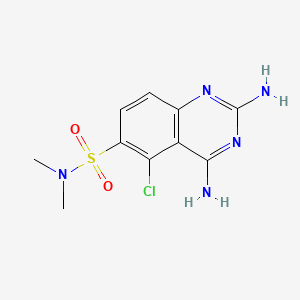
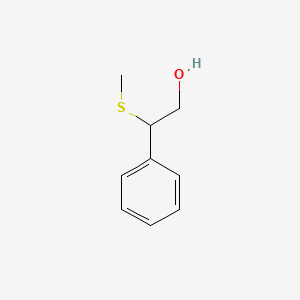
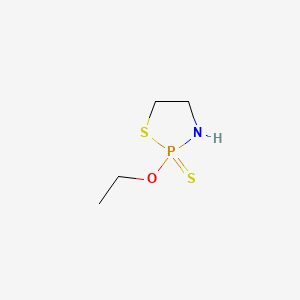
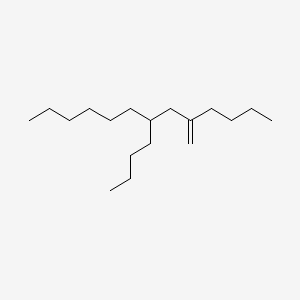
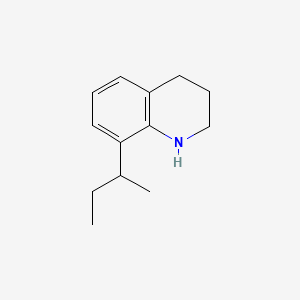
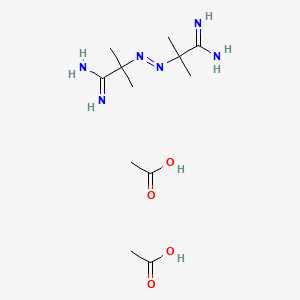
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
